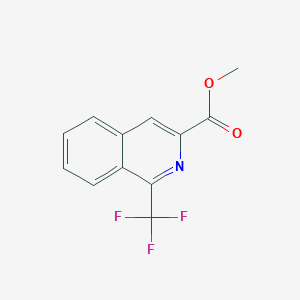

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate

Übersicht

Beschreibung

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is an organic compound with the molecular formula C12H8F3NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carboxylate ester makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate has been studied for its potential therapeutic applications, especially in the context of cancer treatment and hypoxia-related conditions.

Inhibition of Hypoxia-Inducible Factors (HIF)

Research indicates that isoquinoline derivatives can inhibit HIF hydroxylase activity, leading to increased stability and activity of HIF. This mechanism is relevant for treating conditions associated with ischemia and hypoxia, such as anemia and certain cancers. The compound's trifluoromethyl group may enhance its biological activity by improving metabolic stability and binding affinity to target proteins .

Antitumor Activity

Isoquinoline derivatives have shown promise as inhibitors of protein kinases, which are critical in cancer cell proliferation. For instance, compounds similar to this compound have been reported to exhibit significant antitumor effects against various cancer cell lines, including breast and lung cancers. These compounds may act by disrupting signaling pathways that promote tumor growth and metastasis .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes, often involving palladium-catalyzed reactions or other coupling strategies.

One-Pot Synthesis Techniques

Recent advancements in synthetic chemistry have introduced one-pot synthesis methods for isoquinoline derivatives, which streamline the production process while minimizing the need for extensive purification steps. Such methods can yield high purity compounds suitable for further biological testing .

Trifluoromethylation Reactions

The incorporation of trifluoromethyl groups into organic molecules significantly alters their chemical properties. This compound can be synthesized using electrophilic trifluoromethylation techniques, enhancing its reactivity and potential interactions with biological targets .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science.

Development of Functional Materials

The unique properties imparted by the trifluoromethyl group make this compound a candidate for developing functional materials, such as polymers with enhanced thermal stability and chemical resistance. Its application in coatings or as a building block for more complex polymeric structures is an area of ongoing research.

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Wirkmechanismus

The mechanism of action of methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

- Methyl 1-(trifluoromethyl)quinoline-3-carboxylate

- Methyl 1-(trifluoromethyl)pyridine-3-carboxylate

- Methyl 1-(trifluoromethyl)benzene-3-carboxylate

Uniqueness: Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various chemical and biological applications.

Biologische Aktivität

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule. The presence of this group often correlates with improved potency in various biological assays.

1. Anti-inflammatory Activity

Research has indicated that derivatives of isoquinoline, including this compound, exhibit significant anti-inflammatory effects. In particular:

- Inhibition of Pro-inflammatory Mediators : Studies have shown that isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated BV2 cells. For instance, compounds similar to this compound demonstrated IC50 values ranging from 20 to 40 µM for IL-6 inhibition .

| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|

| HSR1101 | <30 | <30 |

| HSR1102 | <30 | <30 |

| HSR1105 | 40-80 | Mild inhibition |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing the trifluoromethyl group have shown enhanced activity against various microbial strains:

- Activity Against Mycobacterium tuberculosis : A study highlighted that certain isoquinoline derivatives exhibited potent growth inhibition against M. tuberculosis, with some compounds showing efficacy comparable to established treatments like pyrazinamide .

3. Anticancer Potential

The anticancer potential of this compound is supported by its ability to inhibit key signaling pathways involved in tumor growth:

- mTOR Pathway Inhibition : Compounds in this class have been tested for their ability to inhibit mTORC1 activity, a critical pathway in cancer cell proliferation. For example, related compounds demonstrated significant inhibition at low concentrations (IC50 values around 5 nM for mTORC1) .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Inflammatory Response : In a controlled experiment using BV2 microglial cells, treatment with this compound resulted in a marked reduction in the expression of inflammatory markers following LPS stimulation. This suggests its potential as a therapeutic agent in neuroinflammatory conditions.

- Antimycobacterial Efficacy : In vivo studies demonstrated that administration of isoquinoline derivatives led to a significant reduction in bacterial load in mouse models infected with M. tuberculosis, indicating promising applications in tuberculosis treatment .

Eigenschaften

IUPAC Name |

methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c1-18-11(17)9-6-7-4-2-3-5-8(7)10(16-9)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIPSOPUEONRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721102 | |

| Record name | Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006707-71-6 | |

| Record name | Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.